
L-771688
Übersicht
Beschreibung
Es hat einen Ki-Wert von 0,43±0,02 nM und wird hauptsächlich zur Behandlung der benignen Prostatahyperplasie eingesetzt . Diese Verbindung ist bekannt für ihre hohe Affinität und Selektivität gegenüber Alpha1A-Adrenozeptoren, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.
Herstellungsmethoden
Die Synthese von L-771688 umfasst mehrere Schritte, darunter die Herstellung von chiralen Vorläufern. Eine Methode beinhaltet die katalytische asymmetrische Biginelli-Reaktion, die zur Herstellung enantiomerenreiner Dihydropyrimidinone verwendet wird . Die Herstellung der chiralen Vorläufer von this compound wurde mit verschiedenen Methoden untersucht, darunter die Verwendung von ionischen Flüssigkeiten, Lewis-Säuren und Organokatalysatoren .
Vorbereitungsmethoden
The synthesis of L-771688 involves several steps, including the preparation of chiral precursors. One method involves the catalytic asymmetric Biginelli reaction, which is used to craft enantiomerically pure dihydropyrimidinones . The preparation of the chiral precursors of this compound has been investigated using various methods, including the use of ionic liquids, Lewis acids, and organocatalysts .
Analyse Chemischer Reaktionen
L-771688 durchläuft verschiedene Arten von chemischen Reaktionen, darunter Bindungsreaktionen mit Alpha1A-Adrenozeptoren. Die spezifische [3H]this compound-Bindung an geklonte humane Alpha1A-Adrenozeptoren wird mit hoher Potenz durch subtypselektive Verbindungen wie GG818 und this compound selbst gehemmt . Die Bindungsreaktion wird bei 25°C für 1 Stunde oder verschiedene Zeitintervalle in den Assoziationsratenstudien durchgeführt . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind DMSO, Methanol und Wasser . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die gebundenen Komplexe von this compound mit Alpha1A-Adrenozeptoren .
Wissenschaftliche Forschungsanwendungen
L-771,688: Applications in Scientific Research
L-771,688, also known as SNAP 6383, is a compound with notable applications as a highly selective α1A-adrenoceptor antagonist . Research indicates its efficacy in various in vitro and in vivo studies, particularly concerning its interactions with adrenoceptors .
General Information
L-771,688 hydrochloride demonstrates effectiveness against cloned human, rat, and dog α1A-adrenergic receptors . It exhibits high affinity (Ki ≤ 1 nM) and over 500-fold selectivity for α1A-adrenoceptors over α1B and α1D-adrenoceptors . The chemical name for L-771,688 is methyl(4S)-4-(3, 4-difluorophenyl)-6-[(methyloxy)methyl]-2-oxo-3-[¿3-[4-(2-pyridin yl)-1-piperidinyl]propyl¿amino)carbonyl]-1,2,3, 4-tetrahydro-5-pyrimidine carboxylate .
Scientific Research Applications
- Receptor Binding Studies: L-771,688 shows high affinity for [3H]prazosin binding to cloned human, rat, and dog alpha1A-adrenoceptors and high selectivity over alpha1B and alpha1D-adrenoceptors . [3H]L-771,688 binding studies at the cloned human alpha1A-adrenoceptors and in rat tissues indicated that specific [3H]L-771,688 binding was saturable and of high affinity (Kd=43-90 pM) and represented binding to the pharmacologically relevant alpha1A-adrenoceptors .
- Antagonist Activity: L-771,688 antagonizes norepinephrine-induced inositol-phosphate responses in cloned human alpha1A-adrenoceptors, as well as phenylephrine or A-61603 induced contraction in isolated rat, dog and human prostate, human and monkey bladder neck and rat caudal artery with apparent Kb values of 0.02-0.28 nM .
- Treatment of Benign Prostatic Hyperplasia (BPH): (S)-L-771688, a compound derived from the dihydropyrimidinones/dihydropyrimidinethiones (DHPMs/DHPMTs) structure, has been studied as an α1a-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia (BPH) .
Data Table
Case Studies
- In Vitro Studies: L-771,688 displayed high affinity (Ki less than or = 1 nM) for [3H]prazosin binding to cloned human, rat and dog alpha1A-adrenoceptors and high selectivity (>500-fold) over alpha1B and alpha1D-adrenoceptors .
- Tissue Studies: [3H]Prazosin / (+/-)-beta-[125I]-4-hydroxy-phenyl)-ethyl-aminomethylteralone ([125I]-HEAT) binding studies in human and animal tissues known to contain alpha1A and non-alpha1A-adrenoceptors further demonstrated the potency and alpha1A-subtype selectivity of L-771,688 .
- Contraction Studies: L-771,688 antagonized norepinephrine-induced inositol-phosphate responses in cloned human alpha1A-adrenoceptors, as well as phenylephrine or A-61603 induced contraction in isolated rat, dog and human prostate, human and monkey bladder neck and rat caudal artery with apparent Kb values of 0.02-0.28 nM . In contrast, the contraction of rat aorta induced by norepinephrine was resistant to L-771,688 .
Synthesis of DHPMs/DHPMTs
L-771,688 is a compound derived from dihydropyrimidinones/dihydropyrimidinethiones (DHPMs/DHPMTs) . Magnetic bismuth ferrite nanoparticles (BFO MNPs) can be used as a catalyst in the synthesis of DHPMs as well as their thione analogues . This method involves low catalyst loading, good to excellent yields, environmentally friendly conditions, short reaction time, simple and straightforward work-up, and the reusability of the catalyst . The structure of the DHPMs/DHPMTs can be confirmed through 1H NMR, FTIR, and melting point analyses .
Wirkmechanismus
L-771688 exerts its effects by selectively antagonizing alpha1A-adrenoceptors. It exhibits high affinity (Ki ≤ 1 nM) and over 500-fold selectivity over the alpha1B and alpha1D isoforms . The compound potently antagonizes norepinephrine-induced responses at these receptors, inhibiting contractions induced by phenylephrine or A-61603 in various animal models . The molecular targets of this compound are the alpha1A-adrenoceptors, and the pathways involved include the inhibition of norepinephrine-induced signaling .
Vergleich Mit ähnlichen Verbindungen
L-771688 ist einzigartig in seiner hohen Selektivität und Potenz gegenüber Alpha1A-Adrenozeptoren. Ähnliche Verbindungen umfassen GG818, Prazosin und Terazosin, die ebenfalls auf Alpha1-Adrenozeptoren abzielen, jedoch mit unterschiedlichem Grad an Selektivität und Potenz . GG818 hat beispielsweise einen Ki-Wert von 0,026±0,002 nM, was es potenter macht als this compound . Prazosin und Terazosin sind weniger selektiv und potent als this compound, mit Ki-Werten von 0,088±0,032 nM bzw. 1,8±0,65 nM . Die einzigartige Selektivität und Potenz von this compound machen es zu einem wertvollen Werkzeug bei der Untersuchung von Alpha1A-Adrenozeptoren und ihrer Rolle in verschiedenen physiologischen Prozessen.
Biologische Aktivität
L-771688, also known as SNAP 6383, is a compound that has garnered attention for its potent and selective activity as an α1A-adrenergic receptor antagonist. This article explores the biological activity of this compound, detailing its pharmacological properties, structure-activity relationships (SAR), and applications in medical research.
Overview of this compound
This compound belongs to the dihydropyrimidinone class of compounds, which have been studied for various therapeutic effects. It is particularly noted for its selectivity towards the α1A adrenergic receptor, making it a candidate for treating conditions such as benign prostatic hyperplasia (BPH) and potentially other disorders involving adrenergic signaling.
Selectivity and Binding Affinity
This compound exhibits a high binding affinity for the α1A adrenergic receptor, with a Ki value less than 1 nM, indicating strong interaction with this target compared to other adrenergic receptors. This selectivity is crucial for minimizing side effects associated with non-selective adrenergic antagonists .
Receptor Type | Binding Affinity (Ki) |
---|---|
α1A | ≤ 1 nM |
α1B | > 500-fold less potent |
α1D | > 500-fold less potent |
The mechanism of action of this compound primarily involves competitive antagonism at the α1A adrenergic receptor. This antagonism leads to relaxation of smooth muscle in the prostate and bladder neck, alleviating symptoms associated with BPH .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits norepinephrine-induced contractions in isolated tissues. However, it showed resistance to contractions induced by norepinephrine in rat aorta, underscoring its selectivity .
- Cytotoxic Evaluation : In studies involving various synthetic analogs, this compound was shown to possess anticancer properties with significant cytotoxic effects on cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell proliferation in breast cancer models .
- Structure-Activity Relationship (SAR) : The biological activity of this compound has been linked to specific structural features. Modifications at certain positions on the dihydropyrimidinone scaffold can enhance or diminish its activity against various targets, including cancer cells and inflammatory pathways .
Applications in Medical Research
This compound's selectivity and potency make it a valuable tool in preclinical studies aimed at understanding adrenergic signaling pathways. Its potential applications include:
Eigenschaften
IUPAC Name |
methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFCSQUTLDLAR-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C([C@@H](N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200050-59-5 | |
Record name | L-771688 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200050595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-771688 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW9MH6LGKH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.